molecular formula C30H21BO2 B15281489 (4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid

(4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid

Cat. No.: B15281489
M. Wt: 424.3 g/mol
InChI Key: HPULSRIRFZNXRZ-UHFFFAOYSA-N
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Description

(4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid is an organic compound with the molecular formula C24H17BO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its unique photophysical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and solvents like toluene and ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, (4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex organic molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds .

Biology and Medicine

The unique structure of this compound may offer opportunities for developing novel therapeutic agents .

Industry

In the industry, this compound is primarily used in the development of OLEDs. Its excellent photophysical properties make it a suitable candidate for creating efficient and stable blue-emitting materials for display technologies .

Mechanism of Action

The mechanism of action of (4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid in OLEDs involves its ability to emit light when an electric current is applied. The compound’s molecular structure allows for efficient charge transport and light emission. The boronic acid group plays a crucial role in facilitating the formation of stable thin films, which are essential for the performance of OLED devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(10-(Naphthalen-2-yl)anthracen-9-yl)phenyl)boronic acid stands out due to its unique combination of naphthalene and anthracene moieties, which contribute to its excellent thermal stability and photophysical properties. This makes it a highly efficient and stable material for use in OLEDs compared to other similar compounds .

Properties

Molecular Formula

C30H21BO2

Molecular Weight

424.3 g/mol

IUPAC Name

[4-(10-naphthalen-2-ylanthracen-9-yl)phenyl]boronic acid

InChI

InChI=1S/C30H21BO2/c32-31(33)24-17-15-21(16-18-24)29-25-9-3-5-11-27(25)30(28-12-6-4-10-26(28)29)23-14-13-20-7-1-2-8-22(20)19-23/h1-19,32-33H

InChI Key

HPULSRIRFZNXRZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC6=CC=CC=C6C=C5)(O)O

Origin of Product

United States

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